molecular formula C17H20N4O2S B14102113 2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-pentylacetamide

2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-pentylacetamide

Cat. No.: B14102113
M. Wt: 344.4 g/mol
InChI Key: AFRZAFCUXFWLCG-UHFFFAOYSA-N
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Description

2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-pentylacetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-pentylacetamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-pentylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The imidazo[1,2-c]quinazoline core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the oxo group can produce alcohols.

Scientific Research Applications

2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-pentylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-pentylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-pentylacetamide is unique due to the presence of the N-pentylacetamide moiety, which can influence its solubility, reactivity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide

InChI

InChI=1S/C17H20N4O2S/c1-2-3-6-9-18-14(22)10-13-16(23)21-15(19-13)11-7-4-5-8-12(11)20-17(21)24/h4-5,7-8,13,19H,2-3,6,9-10H2,1H3,(H,18,22)

InChI Key

AFRZAFCUXFWLCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1

Origin of Product

United States

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